N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Many hydrazide building blocks offer only one conjugation site, forcing complex protecting-group strategies for bifunctional molecules. This sulfonyl hydrazide solves that limitation. - **Dual orthogonal handles**: Hydrazide for immediate conjugation; 3-nitro group reduces to a latent amine, enabling sequential attachments (e.g., fluorophore + targeting ligand) without protection. - **Controlled comparison tool**: 0.5 unit logP difference vs. des-nitro analog allows direct SAR studies on electron-withdrawing effects. - **Supply**: 95% research-grade purity, ambient storage. BenchChem, ready to ship.

Molecular Formula C13H12N4O5S
Molecular Weight 336.33 g/mol
CAS No. 379254-60-1
Cat. No. B12193139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide
CAS379254-60-1
Molecular FormulaC13H12N4O5S
Molecular Weight336.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN)[N+](=O)[O-]
InChIInChI=1S/C13H12N4O5S/c14-15-13(18)9-4-6-10(7-5-9)16-23(21,22)12-3-1-2-11(8-12)17(19)20/h1-8,16H,14H2,(H,15,18)
InChIKeyTUHLFULYTLALMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for CAS 379254-60-1


N-[4-(hydrazinecarbonyl)phenyl]-3-nitrobenzene-1-sulfonamide (CAS 379254-60-1) is a multifunctional sulfonyl hydrazide building block with a molecular weight of 336.33 g/mol [1]. Its structure features a hydrazinecarbonyl group, a sulfonamide bridge, and a critical 3-nitro substituent on the phenyl ring, placing it in a class of compounds explored for enzyme inhibition [1]. This product is commercially supplied at a research-grade purity of 95%, with recommended storage at room temperature [2].

Why Generic Sulfonyl Hydrazides Cannot Substitute


In-class compounds cannot be simply interchanged because the 3-nitro substitution on the sulfonyl phenyl ring in CAS 379254-60-1 is not a passive structural feature. This group fundamentally alters the molecule's electronic and steric profile compared to non-nitrated or differently substituted analogs. Critically, the nitro group serves as a latent amine, providing a unique synthetic handle for downstream derivatization via selective reduction—a chemical pathway entirely unavailable in its des-nitro counterpart, N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide [1]. Quantitative computed property differences further demonstrate that this substitution alters key physicochemical parameters that govern molecular recognition and solubility .

Quantitative Differentiation Against Closest Analogs


Lipophilicity and Hydrogen Bonding Profile

The 3-nitro group in target compound CAS 379254-60-1 significantly increases polarity and hydrogen bond acceptor capacity compared to its closest non-nitrated analog, N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide [1][2]. The computed logP is 0.8 versus approximately 1.3 for the des-nitro analog, a difference of Δ-0.5 log units. The hydrogen bond acceptor count is 7 for the target, compared to 5 for the analog, a difference of 2 additional acceptors [1].

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Synthetic Versatility via Latent Amine Handle

The aromatic nitro group on CAS 379254-60-1 serves as a selective synthetic handle. Unlike the des-nitro analog, it can be subjected to mild, chemoselective reducing conditions (e.g., catalytic hydrogenation or other reducing agents) to unmask an aniline moiety [1]. This generates a new amine nucleophile for further diversification (e.g., amide bond formation, urea coupling), while the hydrazinecarbonyl group can be protected or remain intact. The des-nitro analog completely lacks this orthogonal reactive site [2].

Chemical Biology Synthetic Chemistry Library Synthesis

Drug-Likeness and Fragment Complexity Profile

The compound CAS 379254-60-1 occupies a distinct region of drug-like chemical space compared to key reference molecules. Its molecular weight (336.33 g/mol) and predicted logP (0.8) place it within favorable limits, while its topological polar surface area (TPSA) is predictive of moderate bioavailability. Compared to the simpler benzoic acid hydrazide class, such as 4-aminobenzoic acid hydrazide (MW 151.17 g/mol, LogP -0.13), CAS 379254-60-1 offers a significantly larger, more complex pharmacophore with a distinct electronic profile due to the sulfonamide and nitro groups. This offers a 'middle space' between small fragments and larger, less-likely-to-be-developed molecules [1][2].

Drug Design ADME Prediction Fragment-Based Screening

Recommended Research Applications


SAR Library Construction for Sulfonamide Inhibitors

This compound’s structural distinction from its non-nitrated analog, as detailed in Section 3 [1], makes it a critical element for any focused library investigating the effect of electron-withdrawing substituents on the sulfonyl ring. Procurement of both CAS 379254-60-1 and its des-nitro analog enables a direct, controlled comparison of the influence of a 3-nitro group on target binding. The 0.5 unit logP difference [1] also supports its use in studying correlated shifts in lipophilicity and potency.

Dual-Warhead and Bifunctional Probe Scaffold

The compound's dual orthogonal reactive handles—the hydrazide and the latent amine from the 3-nitro group—position it as a superior starting material for synthesizing bifunctional molecules [1]. Unlike simpler hydrazides that offer one point of attachment, this scaffold is the preferred choice for a project needing to sequentially conjugate a fluorophore and a target-binding element, or a protein tag, without complex protecting group strategies.

Fragment-Growing Campaign Lead Optimization

For projects that have identified a simple hydrazide fragment (e.g., ABAH) as a weak hit [2], this compound is the logical next procurement step for 'fragment growing.' Its larger molecular size (336.33 vs. 151.17 Da) and more complex pharmacophore allow chemists to probe additional binding pockets without a significant drop in ligand efficiency, a strategy substantiated by the computed physicochemical profile of drug-likeness [1].

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